molecular formula C7H11NO6 B2365094 2-[(2-Carboxyethyl)amino]butanedioic acid CAS No. 153352-57-9

2-[(2-Carboxyethyl)amino]butanedioic acid

Cat. No.: B2365094
CAS No.: 153352-57-9
M. Wt: 205.166
InChI Key: AINPCLWBWFSAQV-UHFFFAOYSA-N
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Description

2-[(2-Carboxyethyl)amino]butanedioic acid, also known as N-(2-carboxyethyl)aspartic acid, is a compound with the molecular formula C7H11NO6 and a molecular weight of 205.17 g/mol . This compound is characterized by the presence of both carboxylic acid and amino functional groups, making it an important molecule in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Carboxyethyl)amino]butanedioic acid typically involves the reaction of aspartic acid with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the addition of the acrylonitrile to the aspartic acid .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Carboxyethyl)amino]butanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

2-[(2-Carboxyethyl)amino]butanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Carboxyethyl)amino]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. Its carboxylic acid and amino groups allow it to form hydrogen bonds and ionic interactions with other molecules, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Aspartic Acid: Similar in structure but lacks the carboxyethyl group.

    Glutamic Acid: Contains an additional methylene group compared to aspartic acid.

    N-Acetylaspartic Acid: An acetylated derivative of aspartic acid.

Uniqueness

2-[(2-Carboxyethyl)amino]butanedioic acid is unique due to the presence of the carboxyethyl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with other similar compounds .

Properties

IUPAC Name

2-(2-carboxyethylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO6/c9-5(10)1-2-8-4(7(13)14)3-6(11)12/h4,8H,1-3H2,(H,9,10)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINPCLWBWFSAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(CC(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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